molecular formula C16H24N2O3 B5837737 2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5837737
M. Wt: 292.37 g/mol
InChI Key: BTRPGTSJUOSDFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(3,4-Dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide often involves multiple steps, including the reaction of specific precursor chemicals in the presence of catalysts under controlled conditions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product was then recrystallized and elucidated by elemental analyses and spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds is typically determined using techniques such as X-ray crystallography. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was found to exhibit intermolecular hydrogen bonds and two intramolecular interactions, contributing to its stability and reactivity (Sharma et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some morpholine-containing compounds act as pH modulators in biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-13-3-4-15(11-14(13)2)21-12-16(19)17-5-6-18-7-9-20-10-8-18/h3-4,11H,5-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRPGTSJUOSDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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